molecular formula C14H17ClFN3O3 B12266281 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12266281
M. Wt: 329.75 g/mol
InChI Key: ATTLGOQZMYGCBI-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, chlorination and fluorination reactions are carried out using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

    Attachment of morpholine rings: The morpholine rings can be introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the morpholine rings or the pyridine ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the morpholine rings.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, it might find applications as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-pyridyl)-2-morpholinone: Similar structure but lacks the fluorine atom.

    4-(3-Fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms on the pyridine ring, along with two morpholine rings, makes 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine unique. These substitutions can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.

Properties

Molecular Formula

C14H17ClFN3O3

Molecular Weight

329.75 g/mol

IUPAC Name

[4-(5-chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H17ClFN3O3/c15-10-7-11(16)13(17-8-10)19-3-6-22-12(9-19)14(20)18-1-4-21-5-2-18/h7-8,12H,1-6,9H2

InChI Key

ATTLGOQZMYGCBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

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